N-(4-acetamidophenyl)-2-(8-methoxy-4-methylquinolin-2-yl)sulfanylpropanamide
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Overview
Description
“N-(4-acetamidophenyl)-2-(8-methoxy-4-methylquinolin-2-yl)sulfanylpropanamide” is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetamidophenyl)-2-(8-methoxy-4-methylquinolin-2-yl)sulfanylpropanamide” typically involves multi-step organic reactions. The starting materials might include 4-acetamidophenol, 8-methoxy-4-methylquinoline, and a suitable thiol reagent. The reaction conditions often involve:
Step 1: Formation of the quinoline derivative through a Friedländer synthesis.
Step 2: Introduction of the thiol group via a nucleophilic substitution reaction.
Step 3: Coupling of the thiol-quinoline intermediate with 4-acetamidophenol under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the quinoline ring or the amide group, potentially leading to a variety of reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound might be investigated for similar activities.
Medicine
In medicine, the compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry
Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(4-acetamidophenyl)-2-(8-methoxy-4-methylquinolin-2-yl)sulfanylpropanamide” would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with various molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Mefloquine: Used for the treatment and prevention of malaria.
Uniqueness
“N-(4-acetamidophenyl)-2-(8-methoxy-4-methylquinolin-2-yl)sulfanylpropanamide” is unique due to its specific structural features, such as the presence of both an acetamidophenyl group and a methoxy-methylquinoline moiety, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(8-methoxy-4-methylquinolin-2-yl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-13-12-20(25-21-18(13)6-5-7-19(21)28-4)29-14(2)22(27)24-17-10-8-16(9-11-17)23-15(3)26/h5-12,14H,1-4H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCYHWZCEDYLRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)SC(C)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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